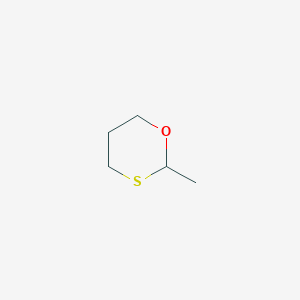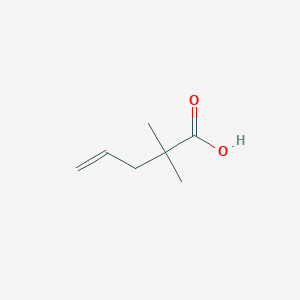
2,2-ジメチル-4-ペンテン酸
概要
説明
2,2-Dimethyl-4-pentenoic acid: is an organic compound with the molecular formula C7H12O2 . It is a branched fatty acid with a double bond located at the fourth carbon atom. This compound is known for its unique structure, which includes two methyl groups attached to the second carbon atom and a carboxylic acid group at the terminal end. The presence of the double bond and the branched structure imparts distinct chemical properties to this compound .
科学的研究の応用
2,2-Dimethyl-4-pentenoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用機序
Target of Action
This compound is a methyl-branched fatty acid , and as such, it may interact with various enzymes and receptors involved in fatty acid metabolism.
Mode of Action
As a fatty acid, it may be involved in various biochemical reactions, including esterification . Esterification is a common reaction in lipid metabolism, where a carboxylic acid (like 2,2-Dimethyl-4-pentenoic acid) reacts with an alcohol to form an ester. This process could potentially alter the function or localization of target proteins.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dimethyl-4-pentenoic acid. For instance, the compound should be stored under room temperature and is incompatible with strong oxidizing agents . Additionally, its vapors can accumulate to form explosive concentrations, and adequate ventilation is necessary when handling this compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-pentenoic acid can be achieved through various methods. One common approach involves the acid-catalyzed esterification of 2,2-dimethyl-4-pentenoic acid . This reaction typically requires an acid catalyst, such as sulfuric acid, and proceeds under reflux conditions to yield the desired product.
Industrial Production Methods: In industrial settings, the production of 2,2-Dimethyl-4-pentenoic acid may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as distillation or crystallization, to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions: 2,2-Dimethyl-4-pentenoic acid undergoes several types of chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the double bond can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halogenated derivatives
類似化合物との比較
- 2,2-Dimethylpentanoic acid
- 2,4-Dimethyl-2-pentenoic acid
- 4-Pentenoic acid
Comparison: 2,2-Dimethyl-4-pentenoic acid is unique due to its branched structure and the presence of a double bond at the fourth carbon atom. This structural feature distinguishes it from similar compounds, such as 2,2-Dimethylpentanoic acid, which lacks the double bond, and 2,4-Dimethyl-2-pentenoic acid, which has a different arrangement of the double bond and methyl groups .
特性
IUPAC Name |
2,2-dimethylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-5-7(2,3)6(8)9/h4H,1,5H2,2-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUAPYRHJPWVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167667 | |
| Record name | 4-Pentenoic acid, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16386-93-9 | |
| Record name | 2,2-Dimethyl-4-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16386-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-4-pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016386939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentenoic acid, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-4-pentenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHYL-4-PENTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CR4G8F32N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,2-Dimethyl-4-pentenoic acid synthesized?
A1: 2,2-Dimethyl-4-pentenoic acid can be synthesized by treating tetramethyl-1,3-cyclobutanedione with two equivalents of allyl oxide anion at a high temperature (140 °C). []
Q2: Can 2,2-Dimethyl-4-pentenoic acid be used to create cyclic structures?
A2: Yes, 2,2-Dimethyl-4-pentenoic acid can be converted to its acid chloride, which can then undergo cyclization reactions in the presence of a Lewis acid catalyst like aluminum chloride. [] This method allows for the synthesis of more complex cyclic molecules using 2,2-Dimethyl-4-pentenoic acid as a starting material.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
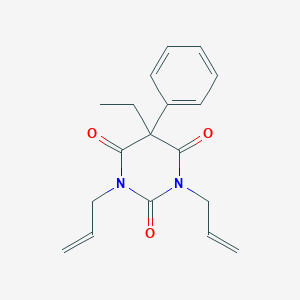




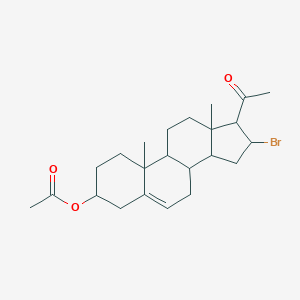

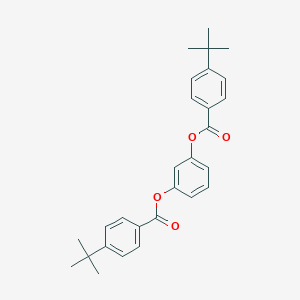
![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)


![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)

